Dimepranol acedoben
Overview
Description
Dimepranol acedoben, also known as Inosine pranobex, Isoprinosine, or Methisoprinol, is an antiviral drug . It is a combination of inosine and dimepranol acedoben (a salt of acetamidobenzoic acid and dimethylaminoisopropanol) in a ratio of 1 to 3 . It has been used in the treatment of various infections such as Herpes simplex, Genital warts, and Sclerosing panencephalitis .
Synthesis Analysis
Inosine pranobex is a synthetic compound of the p-acetamido-benzoate salt of N–N dimethylamino-2-propanol with inosine in a 3:1 molar ratio . The synthesis process involves the combination of these components .
Molecular Structure Analysis
The structure of the drug-drug multi-component crystal of acedoben–dimepranol (2:1) was determined by single-crystal X-ray crystallography . The compound crystallizes in a monoclinic system with space group P21/n .
Chemical Reactions Analysis
Inosine pranobex acts by modifying or stimulating cell-mediated immune processes rather than acting directly on the virus .
Physical And Chemical Properties Analysis
Dimepranol acedoben has a molecular formula of C14H22N2O4 and an average mass of 282.336 Da . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Immunomodulatory Effects
Inosine Pranobex has been proven to positively impact the host’s immune system. It enhances T-cell lymphocyte proliferation and the activity of natural killer cells, increases levels of pro-inflammatory cytokines, and thereby restores deficient responses in immunosuppressed patients .
Antiviral Properties
Inosine Pranobex can affect viral RNA levels and hence inhibit the growth of several viruses . It has been widely used since 1971 against various viral infections and diseases .
Treatment of Herpes Simplex Virus (HSV)
Inosine Pranobex has been used in the treatment of infections caused by the Herpes Simplex Virus .
Treatment of Human Papilloma Virus (HPV)
It has been used in the treatment of infections caused by the Human Papilloma Virus .
Treatment of Influenza and Acute Respiratory Infections
Inosine Pranobex has been used for the treatment of influenza and acute respiratory infections .
Treatment of Cytomegalovirus and Epstein–Barr Virus Infections
It has been used in the treatment of infections caused by the Cytomegalovirus and Epstein–Barr Virus .
Treatment of Subacute Sclerosis Panencephalitis (SSPE)
Inosine Pranobex has been used in the treatment of Subacute Sclerosis Panencephalitis .
Potential Treatment for COVID-19
Due to its potent immunomodulatory properties, Inosine Pranobex, an orally administered drug with pleiotropic effects, can, during early treatment, alter the course of COVID-19 .
Mechanism of Action
Target of Action
Dimepranol acedoben, also known as inosine pranobex, is an immunostimulant that primarily targets the immune system . Its primary targets include T-lymphocytes , natural killer cells , and various components of innate immunity .
Mode of Action
Dimepranol acedoben acts by stimulating T-lymphocyte and macrophage cell function and influencing cytokine production . It modulates the immune system by immunostimulation or immunooptimisation of defensive inflammation at the cellular level . One of the main immunostimulatory effects of inosine pranobex lies in T-cell modulation . Its administration has been shown both in vivo and in vitro to induce Th1 cell-type response, as evidenced by the increase in pro-inflammatory cytokines (e.g. IL-2, ILN-γ) in mitogen - or antigen -activated cells .
Biochemical Pathways
Dimepranol acedoben affects several biochemical pathways. It interferes with energy metabolism, cell signaling, and proliferation . It also has direct antiviral properties . Several hypotheses have been formed over time, but all of them agree that the drug has a direct effect on viral RNA synthesis via inhibiting transcription and translation of the genetic code at the cellular level .
Pharmacokinetics
When administered orally, Dimepranol acedoben is rapidly and completely absorbed from the gastrointestinal tract . It is rapidly metabolized to uric acid and also undergoes oxidation and glucuronidation . The elimination half-life is approximately 50 minutes .
Result of Action
The result of Dimepranol acedoben’s action is the restoration of deficient responses in immunosuppressed patients . It enhances T-cell lymphocyte proliferation and the activity of natural killer cells, increasing levels of pro-inflammatory cytokines . It also has been shown to affect viral RNA levels and hence inhibit the growth of several viruses .
Future Directions
properties
IUPAC Name |
4-acetamidobenzoic acid;1-(dimethylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.C5H13NO/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;1-5(7)4-6(2)3/h2-5H,1H3,(H,10,11)(H,12,13);5,7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFQBKRMSCKTSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977530 | |
Record name | Dimepranol acedoben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61990-51-0 | |
Record name | Benzoic acid, 4-(acetylamino)-, compd. with 1-(dimethylamino)-2-propanol (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61990-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimepranol acedoben [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061990510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimepranol acedoben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-acetamidobenzoic acid, compound with 1-(dimethylamino)propan-2-ol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMEPRANOL ACEDOBEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V339IMQ38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Inosine Dimepranol Acedoben modulate the immune response, particularly concerning cytokine production?
A1: The research indicates that Inosine Dimepranol Acedoben exerts its immunomodulatory effects by influencing the production of specific cytokines, which are signaling molecules crucial for immune cell communication []. The study observed that Inos enhanced the secretion of Tumor Necrosis Factor alpha (TNF-α), a cytokine involved in inflammation and immune regulation, in both short-term (24-hour) and prolonged (72-hour) cultures of human lymphocytes stimulated with phytohemagglutinin (PHA) []. Additionally, Inos significantly increased the production of Interferon gamma (IFN-γ), another key cytokine associated with antiviral and anti-tumor responses, in 72-hour cultures []. Interestingly, the study also revealed that Inos suppressed the production of Interleukin 10 (IL-10), an immunosuppressive cytokine, in a dose-dependent manner []. This suppression of IL-10 might contribute to the overall immunostimulatory effects observed with Inos.
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